ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Heterocyclic Synthesis via Reagents : Research on compounds like Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart showcases their utility in creating N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles, highlighting a methodology that could be applicable to the synthesis of the queried compound (Selič, Grdadolnik, & Stanovnik, 1997).
Insecticidal and Antimicrobial Heterocycles : A study demonstrates the use of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with potential insecticidal and antimicrobial applications, suggesting a similar potential for the queried compound (Fadda et al., 2017).
Anticancer and Anti-5-Lipoxygenase Agents : Research into pyrazolo[3,4-d]pyrimidines derivatives reveals their potential as anticancer and anti-5-lipoxygenase agents, indicating a possible research application for compounds with a similar structure (Rahmouni et al., 2016).
Antimicrobial Activity of Novel Heterocycles : The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their suitability as antibacterial agents, suggesting that structurally related compounds could also possess significant antimicrobial properties (Azab, Youssef, & El‐Bordany, 2013).
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-d]pyrimidin derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
It can be inferred that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function, potentially influencing processes such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-7-5-6-8-19(17)28-21(30)13-33-23-18-12-27-29(22(18)25-14-26-23)20-10-9-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSSWVMYKHMRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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